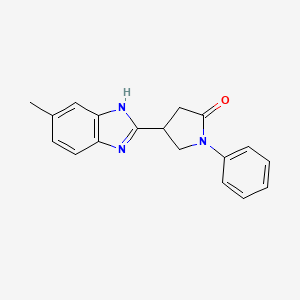

4-(5-methyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one

Description

Properties

IUPAC Name |

4-(6-methyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-12-7-8-15-16(9-12)20-18(19-15)13-10-17(22)21(11-13)14-5-3-2-4-6-14/h2-9,13H,10-11H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHGSSPHJYKXIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3CC(=O)N(C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Complex Molecules: The compound serves as a versatile building block in synthetic organic chemistry, facilitating the creation of more complex molecular structures.

2. Biology:

- Biochemical Probe or Inhibitor: Investigated for its potential as a biochemical probe to study enzyme interactions or as an inhibitor in various biological pathways.

3. Medicine:

- Therapeutic Potential: Research has focused on its efficacy in treating various diseases, particularly in oncology and infectious diseases. Its structural features may allow it to interact with specific molecular targets such as enzymes and receptors.

4. Industry:

- Advanced Materials Development: The compound is utilized in developing advanced materials with tailored properties for specific applications, including pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of derivatives of 4-(5-methyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one against human colorectal carcinoma cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity (IC50 values ranging from 4.53 µM to 5.85 µM), outperforming standard chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM) .

Case Study 2: Antimicrobial Properties

Research has also explored the antimicrobial properties of this compound against various bacterial strains. Using disc diffusion methods, derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Key Differences

Table 1: Structural and Physicochemical Comparison

Structural Insights :

- Target vs. Non-Methylated Lactam (CAS 380561-11-5): The 5-methyl group increases hydrophobicity and may enhance membrane permeability.

- Target vs. BenzoHydrazide Derivatives (3a-3b): The lactam in the target replaces the hydrazide group, reducing hydrogen-bond donor capacity but introducing conformational rigidity. This could improve metabolic stability compared to hydrazides, which are prone to hydrolysis .

Pharmacological and Physicochemical Implications

Key Findings :

- Bioactivity : Benzimidazole-lactam hybrids are explored as kinase inhibitors (e.g., JAK2, EGFR) due to the lactam’s ability to mimic ATP’s adenine binding. The hydrazide derivatives (3a-3b) may exhibit broader antimicrobial activity due to their flexible side chains .

- Synthetic Accessibility : The target compound’s lactam ring requires precise cyclization conditions, whereas hydrazide derivatives (3a-3b) are synthesized via simpler condensation reactions .

Biological Activity

The compound 4-(5-methyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 277.32 g/mol. The compound features a benzimidazole moiety fused with a pyrrolidinone structure, which contributes to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common route begins with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone moiety. Reaction conditions often require specific catalysts and solvents to achieve high purity and yield.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of critical biological pathways, potentially impacting cell signaling and metabolic processes.

Pharmacological Applications

Research indicates that this compound may possess a range of pharmacological activities, including:

- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis.

- Antimicrobial Properties : It has shown potential against various bacterial strains, indicating its utility as an antimicrobial agent.

- Neuroprotective Effects : There is emerging evidence that it could protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative diseases.

Study 1: Anticancer Potential

A study conducted on human cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 12.5 | Apoptosis via caspase activation |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

Study 2: Antimicrobial Efficacy

In vitro tests against Gram-positive and Gram-negative bacteria showed that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 32 | Comparable to Vancomycin |

| Escherichia coli | 64 | Higher than Ciprofloxacin |

Study 3: Neuroprotection

Research involving neuroblastoma cells indicated that treatment with this compound reduced oxidative stress markers significantly, suggesting its potential as a neuroprotective agent.

Q & A

Q. What are the standard synthetic routes for 4-(5-methyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via acid-catalyzed cyclization. A general method involves refluxing a precursor (e.g., 1-phenyl-4-carboxy-2-pyrrolidinone) with 1,2-diaminobenzene in 4 M HCl for 24 hours. Neutralization with NaOH (pH 8–9) precipitates the product, which is purified via recrystallization. Reaction optimization may include adjusting molar ratios, solvent selection (e.g., ethanol or DMF), and temperature control. Microwave-assisted synthesis (e.g., 150°C for 20 hours) can reduce reaction time and improve yields .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Structural confirmation relies on:

- X-ray crystallography : SHELX software is widely used for single-crystal refinement to resolve bond angles, torsion angles, and stereochemistry .

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., benzimidazole NH at ~12 ppm) and carbon backbone.

- Mass spectrometry (MS) : Verifies molecular weight (e.g., [M+H]⁺ peaks).

- IR spectroscopy : Identifies functional groups (e.g., pyrrolidinone carbonyl at ~1700 cm⁻¹) .

Q. What are the primary biological targets or mechanisms of action studied for this compound?

While direct data on this compound is limited, structurally related benzimidazole derivatives inhibit enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase by blocking prostaglandin/leukotriene biosynthesis. Assays measuring enzyme activity (e.g., ELISA for COX-2) and cellular inflammation models (e.g., RAW 264.7 macrophages) are commonly employed to evaluate inhibitory effects .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, DFT) predict binding interactions between this compound and enzymatic targets?

- Molecular docking : Tools like AutoDock Vina model ligand-enzyme interactions (e.g., hydrogen bonding with COX-2 active sites).

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability.

- Molecular Dynamics (MD) : Simulates dynamic binding behavior over time (e.g., RMSD analysis for complex stability). Validate predictions with experimental IC₅₀ values .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results during structure elucidation?

- Supplementary experiments : Re-run NMR under varied conditions (e.g., DMSO-d₆ vs. CDCl₃) to detect solvent-induced shifts.

- Twinned crystal analysis : Use SHELXL to refine twinned data and resolve disorder in the lattice.

- Cross-validation : Compare IR carbonyl stretches with XRD-derived bond lengths to confirm resonance effects .

Q. How can synthetic byproducts or impurities be systematically identified and minimized?

- HPLC-MS : Monitors reaction progress and identifies intermediates/byproducts (e.g., uncyclized precursors).

- Column chromatography : Separates impurities using gradient elution (e.g., hexane/ethyl acetate).

- Kinetic studies : Optimize reaction time to avoid over-oxidation or decomposition .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

- Analog synthesis : Modify substituents (e.g., methyl groups on benzimidazole or phenyl rings) to assess steric/electronic effects.

- Enzymatic assays : Compare IC₅₀ values across analogs to identify critical functional groups.

- QSAR modeling : Correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity data .

Q. How can stability studies (e.g., thermal, photolytic) inform storage and handling protocols for this compound?

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures.

- UV-Vis spectroscopy : Monitors photodegradation under accelerated light exposure.

- Lyophilization : Ensures long-term stability by removing hydrolytic water .

Methodological Notes

- Crystallography : SHELX refinement requires high-quality crystals; twinning or disorder may necessitate additional restraints .

- Synthetic reproducibility : Strict control of HCl concentration and reflux duration is critical to avoid side reactions .

- Biological assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) to validate experimental setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.